4-Ethoxypyridazine

Description

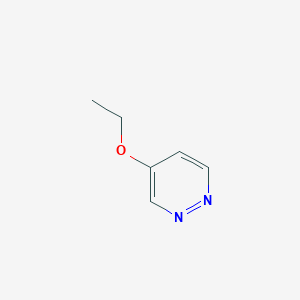

4-Ethoxypyridazine is a heterocyclic organic compound characterized by a pyridazine core (a six-membered ring with two adjacent nitrogen atoms at positions 1 and 2) substituted with an ethoxy group (-OCH₂CH₃) at the 4-position. The ethoxy group’s electron-donating nature enhances the aromatic system’s electron density, which can modulate interactions in synthetic pathways or biological systems.

Properties

IUPAC Name |

4-ethoxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-9-6-3-4-7-8-5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHPWPXPOQOIKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxypyridazine typically involves the reaction of ethyl hydrazine with 1,4-diketones under controlled conditions. The reaction proceeds through cyclization, forming the pyridazine ring with an ethoxy group at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxypyridazine undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding pyridazinone derivatives.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Introduction of different substituents at various positions on the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Employs reagents like halogens or organometallic compounds under specific conditions.

Major Products: The major products formed from these reactions include various substituted pyridazines and pyridazinones, which have diverse applications in medicinal chemistry .

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its use in developing new pharmaceuticals with anti-inflammatory and analgesic properties.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Ethoxypyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit certain enzymatic pathways or modulate receptor activity, leading to its observed biological effects. For example, some pyridazine derivatives are known to inhibit calcium ion influx, which is crucial for platelet aggregation .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 4-Ethoxypyridazine, highlighting differences in core structure, substituents, and synthesis routes:

Electronic and Steric Effects

- Ethoxy vs. However, its stronger electron-donating effect enhances resonance stabilization, which may improve thermal stability .

- Fused-Ring Systems: Thienopyridazines (e.g., compound 73a) exhibit altered electronic properties due to fused thiophene rings, increasing π-conjugation and rigidity. This contrasts with this compound’s simpler pyridazine core, which offers more synthetic flexibility .

Biological Activity

4-Ethoxypyridazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, including its potential therapeutic applications and mechanisms of action.

Antimicrobial Properties

Research indicates that pyridazine derivatives, including this compound, exhibit antimicrobial activity. A study highlighted that various pyridazine compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Anticancer Activity

Recent investigations have shown that this compound possesses cytotoxic effects against different cancer cell lines. In vitro studies revealed moderate to strong cytotoxicity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells, suggesting its potential as an anticancer agent. The compound's efficacy was comparable to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Comparative Drug |

|---|---|---|

| HepG2 | 15 | Doxorubicin |

| MCF-7 | 20 | Doxorubicin |

The anticancer activity of this compound may involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation signaling pathways such as PI3K/Akt . Additionally, its interaction with topoisomerases has been proposed as a mechanism for its anticancer effects.

Case Study 1: Antibacterial Efficacy

In a controlled study, the antibacterial activity of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial properties .

Case Study 2: Cytotoxicity Assessment

A study conducted on various cancer cell lines assessed the cytotoxicity of this compound using an MTT assay. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 15 to 25 µM across different cell lines, reaffirming its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.